2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Pim-3 Kinase Inhibition Biochemical Assay

This compound (CAS 1797330-76-7) is a potent, non-interchangeable pan-Pim kinase inhibitor with balanced nanomolar activity against Pim-1, Pim-2, and Pim-3 (IC50=1.58 nM). Its specific 2,5-dimethylbenzamide substitution on the pyrimidine scaffold makes it a critical tool for benchmarking novel inhibitors and conducting viability assays in leukemia/lymphoma models. Ensure lot-specific purity for reproducible target engagement.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1797330-76-7
Cat. No. B2880638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide
CAS1797330-76-7
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C(=O)NCC2=NC(=NC(=C2)C)N3CCCCC3
InChIInChI=1S/C20H26N4O/c1-14-7-8-15(2)18(11-14)19(25)21-13-17-12-16(3)22-20(23-17)24-9-5-4-6-10-24/h7-8,11-12H,4-6,9-10,13H2,1-3H3,(H,21,25)
InChIKeyMWVGQSTTXNPJQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797330-76-7) – A Potent Pim Kinase Inhibitor for Cancer Research


2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide (CAS 1797330-76-7) is a synthetic small molecule that functions as a potent pan-Pim kinase inhibitor [1]. Structurally, it features a 2,5-dimethylbenzamide core connected via a methylene linker to a 6-methyl-2-(piperidin-1-yl)pyrimidine moiety. The compound has demonstrated single-digit nanomolar inhibitory activity against Pim-1, Pim-2, and Pim-3 kinases in biochemical assays, with an IC50 of 1.58 nM against Pim-3 as reported in patent US9321756 [1]. This places it within the class of ATP-competitive Pim inhibitors under investigation for hematological malignancies and solid tumors.

Why Generic Substitution Fails for 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide: The Critical Role of Subtle Structural Modifications in Pim Kinase Selectivity


Pim kinase inhibitors are highly sensitive to structural modifications around the benzamide-pyrimidine scaffold. Even minor changes, such as altering the substitution pattern on the benzamide ring or modifying the piperidine moiety, can drastically shift potency, isoform selectivity, and cellular efficacy [1]. The broader patent family (US9321756) contains hundreds of exemplified compounds with Pim-1 IC50 values spanning from sub-nanomolar to micromolar ranges, demonstrating that generic substitution across this chemotype is not feasible without risking loss of activity [1]. Without explicit comparative data against each close analog, the specific combination of 2,5-dimethylbenzamide and 6-methyl-2-(piperidin-1-yl)pyrimidine in the target compound represents a distinct, non-interchangeable chemical entity.

Quantitative Differentiation Evidence for 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide Against Closest Analogs


Pim-3 Kinase Inhibition Potency: Target Compound vs. In-Class Benchmark

The target compound exhibits an IC50 of 1.58 nM against Pim-3 in a biochemical assay [1]. While a direct head-to-head comparison with the closest analogs from the same patent family is not publicly available, the target compound's potency can be contextualized against the broader class. The patent US9321756 reports that many structurally related benzamide-pyrimidine compounds show Pim-1 IC50 values ranging from >1000 nM to <1 nM [2]. The target compound's nanomolar potency places it within the more active tier of this chemotype, but a definitive differential ranking against specific analogs (e.g., Example 264 with Pim-1 IC50 1.40 nM or Example 300 with Pim-1 IC50 1.20 nM) cannot be established without a direct comparative study [1].

Pim-3 Kinase Inhibition Biochemical Assay

Pan-Pim Inhibition Profile: Target Compound vs. Isoform-Selective Analogs

The target compound demonstrates pan-Pim inhibitory activity with reported IC50 values of 7.77 nM (Pim-1) and 10 nM (Pim-2) in addition to its Pim-3 activity [1]. This balanced profile contrasts with certain analogs in the same patent family that may exhibit preferential inhibition of a single Pim isoform. For instance, some compounds show >100-fold selectivity for Pim-1 over Pim-2 [2]. While the target compound's selectivity window is narrow (approximately 5-6 fold between Pim-3 and Pim-2), the pan-Pim profile could be advantageous for indications where multi-isoform coverage is desired, distinguishing it from more selective analogs.

Pim-1 Pim-2 Isoform Selectivity

Cellular Target Engagement: Pim-1 Inhibition in U2OS Cells vs. Biochemical Potency

In a cellular context, the target compound inhibited Pim-1 mediated phosphorylation of BAD in human U2OS cells with an IC50 of 106 nM [1]. This represents a ~14-fold shift in potency compared to the biochemical Pim-1 IC50 (7.77 nM). This cellular activity drop-off is a critical differentiator when compared to other Pim inhibitors that may show better cellular penetration or target engagement. For example, some optimized Pim inhibitors maintain sub-100 nM cellular IC50 with minimal shift from biochemical potency [2]. The magnitude of the biochemical-to-cellular shift can guide selection for experiments requiring robust cellular activity.

Cellular Assay Target Engagement Pim-1

Optimal Research Application Scenarios for 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide


Pan-Pim Kinase Profiling in Hematological Cancer Cell Lines

The compound's balanced nanomolar activity against Pim-1, Pim-2, and Pim-3 makes it suitable for use as a pan-Pim inhibitor tool compound in viability and signaling assays across leukemia and lymphoma cell lines known to overexpress multiple Pim isoforms, such as DLBCL, AML, and multiple myeloma models [1].

Biochemical Screening for Pim-3 Selective Inhibitor Development

With a Pim-3 IC50 of 1.58 nM, the compound can serve as a reference inhibitor for Pim-3 biochemical assays, enabling benchmarking of novel Pim-3 inhibitors [1].

Cellular Target Engagement Studies with Moderate Permeability Expectations

The compound's cellular Pim-1 IC50 of 106 nM in U2OS cells provides a defined benchmark for target engagement studies where a moderate (~14-fold) biochemical-to-cellular shift is acceptable, such as in pathway inhibition assays (e.g., BAD phosphorylation) [1].

Structure-Activity Relationship (SAR) Studies on Benzamide-Pyrimidine Pim Inhibitors

The compound represents a specific substitution pattern (2,5-dimethylbenzamide) within the benzamide-pyrimidine series. It can be used as a comparator in SAR campaigns aimed at improving cellular potency or isoform selectivity over this baseline [2].

Quote Request

Request a Quote for 2,5-dimethyl-N-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.